molecular formula C13H18N2O3S B5328956 4-(azepan-1-ylsulfonyl)benzamide

4-(azepan-1-ylsulfonyl)benzamide

Cat. No. B5328956
M. Wt: 282.36 g/mol
InChI Key: AGNPBUVOTFGVRX-UHFFFAOYSA-N
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Description

4-(azepan-1-ylsulfonyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a sulfonamide derivative that exhibits interesting biological properties, making it a promising candidate for further studies.

Scientific Research Applications

4-(azepan-1-ylsulfonyl)benzamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit inhibitory activity against certain enzymes such as carbonic anhydrase, which makes it a potential candidate for the treatment of diseases such as glaucoma and epilepsy. Additionally, it has been studied for its potential use as a photosensitizer in photodynamic therapy for the treatment of cancer.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of carbonic anhydrase by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate ion. This inhibition can lead to a decrease in intraocular pressure, which makes it a potential treatment for glaucoma.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties, which make it a promising candidate for the treatment of various diseases. Additionally, it has been shown to have a low toxicity profile, which makes it a relatively safe compound to use in lab experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(azepan-1-ylsulfonyl)benzamide in lab experiments is its low toxicity profile, which makes it a relatively safe compound to use. Additionally, it exhibits interesting biological properties that make it a promising candidate for further studies. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of 4-(azepan-1-ylsulfonyl)benzamide. One potential direction is to further investigate its potential use as a treatment for glaucoma and other diseases that involve the inhibition of carbonic anhydrase. Additionally, it could be studied for its potential use as a photosensitizer in photodynamic therapy for the treatment of cancer. Further studies could also focus on its mechanism of action and its potential use in drug discovery and development.
Conclusion:
In conclusion, this compound is a promising compound that exhibits interesting biological properties and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in drug discovery and development.

Synthesis Methods

The synthesis of 4-(azepan-1-ylsulfonyl)benzamide can be achieved through a multistep process. One of the most common methods involves the reaction of 4-aminobenzenesulfonamide with 1-azepanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

properties

IUPAC Name

4-(azepan-1-ylsulfonyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c14-13(16)11-5-7-12(8-6-11)19(17,18)15-9-3-1-2-4-10-15/h5-8H,1-4,9-10H2,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNPBUVOTFGVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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